molecular formula C21H26O2S B14247360 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate CAS No. 301199-27-9

4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate

Cat. No.: B14247360
CAS No.: 301199-27-9
M. Wt: 342.5 g/mol
InChI Key: KRAYOSVIZFVNPE-UHFFFAOYSA-N
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Description

4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered sulfur-containing ring.

    2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.

    5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with a diphenylamino group.

Uniqueness

4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is unique due to the presence of both a pentyl group and a phenyl hex-2-enoate ester, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in materials science and pharmaceuticals .

Properties

CAS No.

301199-27-9

Molecular Formula

C21H26O2S

Molecular Weight

342.5 g/mol

IUPAC Name

[4-(5-pentylthiophen-2-yl)phenyl] hex-2-enoate

InChI

InChI=1S/C21H26O2S/c1-3-5-7-9-19-15-16-20(24-19)17-11-13-18(14-12-17)23-21(22)10-8-6-4-2/h8,10-16H,3-7,9H2,1-2H3

InChI Key

KRAYOSVIZFVNPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C2=CC=C(C=C2)OC(=O)C=CCCC

Origin of Product

United States

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